![molecular formula C19H25N5O3S B6479966 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-37-4](/img/structure/B6479966.png)
4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a part of the class of organic compounds known as phenylpiperazines . It’s a radioligand for colony-stimulating factor 1 receptor (CSF1R) with the potential for imaging neuroinflammation in human subjects with positron emission tomography (PET) .
Synthesis Analysis
The synthesis of this compound involves the preparation of fluoro analogs of CPPC with higher affinity to provide the potential for labeling with longer-lived fluorine-18 . The radiotracer product can be produced in good radiochemical yield (> 60 mCi (2.22 GBq) at end-of-synthesis (EOS)), at high specific activity (molar activity > 11,435 mCi/μmole (423 GBq/μmole) at EOS) and high chemical and radiochemical purity .Molecular Structure Analysis
The molecular formula of the compound is C22H27N5O2 . The InChI Code is 1S/C22H27N5O2/c1-25-11-13-26 (14-12-25)17-5-7-19 (20 (15-17)27-9-3-2-4-10-27)24-22 (28)21-8-6-18 (16-23)29-21/h5-8,15H,2-4,9-14H2,1H3, (H,24,28) .Physical And Chemical Properties Analysis
The compound is a fine-crystalline white or beige substance, insoluble in EtOH, poorly soluble in acetone, and readily soluble in DMF and DMSO .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as aurora kinase a and serine/threonine-protein kinase plk1 .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s plausible that it interacts with its targets (like aurora kinase a and serine/threonine-protein kinase plk1) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Given its potential kinase inhibition, it could impact cell cycle regulation and other kinase-related pathways .
Pharmacokinetics
A related compound has been produced in good radiochemical yield and high specific activity, suggesting potential for bioavailability .
Result of Action
Kinase inhibitors typically result in the disruption of cell cycle progression and potentially induce apoptosis .
Future Directions
The compound has potential applications in PET imaging for neuroinflammation. Further development of the compound in non-human primate models of neuroinflammation with demonstration of CSF1R-specific binding would be required to warrant the fluorine-18 labeling of the compound with a view to possible application in human subjects .
properties
IUPAC Name |
4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-4-24(5-2)28(25,26)16-8-6-15(7-9-16)18-21-17(14-20)19(27-18)23-12-10-22(3)11-13-23/h6-9H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCXJJTMHLDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.